6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid
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Overview
Description
6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a tetrahydroimidazo[1,5-A]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, followed by cyclization to form the desired compound . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridine-3-carboxylic acid: This compound shares the trifluoromethyl group and pyridine ring but lacks the tetrahydroimidazo structure.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but with the trifluoromethyl group at a different position on the pyridine ring.
6-(Trifluoromethyl)pyridine-3-carboxaldehyde: Contains the trifluoromethyl group and pyridine ring with an aldehyde functional group instead of a carboxylic acid.
Uniqueness
The uniqueness of 6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid lies in its combination of the trifluoromethyl group with the tetrahydroimidazo[1,5-A]pyridine ring system. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H9F3N2O2 |
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Molecular Weight |
234.17 g/mol |
IUPAC Name |
6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)5-1-2-6-3-13-7(8(15)16)14(6)4-5/h3,5H,1-2,4H2,(H,15,16) |
InChI Key |
WUZNPCCNVXFYLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=C(N2CC1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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